molecular formula C6H7N5O B1471201 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1803594-48-0

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No. B1471201
CAS RN: 1803594-48-0
M. Wt: 165.15 g/mol
InChI Key: XHNLOQPOCYSUNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” are not available, azides are typically synthesized through the reaction of a halide with sodium azide . In a related compound, 2-(azidomethyl)oxazoles, the synthesis involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .


Molecular Structure Analysis

The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. The specific structure of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would likely include this azide group, along with additional structures corresponding to the cyclopropyl and oxadiazole groups .


Chemical Reactions Analysis

Azides are known for their reactivity. They can undergo a variety of reactions, including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement . They can also participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Azides, for example, are generally stable under normal conditions but can decompose explosively under certain conditions. The specific properties of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact molecular structure.

Scientific Research Applications

Organic Synthesis

The azide group in 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is a versatile functional group in organic synthesis. It can participate in various reactions, such as the Azide-Alkyne Cycloaddition (AAC) , which is a cornerstone of click chemistry. This reaction allows for the creation of 1,2,3-triazoles, compounds that have significant applications in pharmaceuticals due to their biological activity .

Material Science

In material science, the azide group’s ability to release nitrogen upon thermal activation or photolysis makes it valuable for polymer crosslinking. This process alters the physical properties of polymers and can enhance the efficiency of polymer-based devices like organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Catalysis

The compound’s structure, featuring an oxadiazole ring, can serve as a ligand in metal complexes used for catalytic applications. For instance, it can be involved in the Henry reaction , which is a fundamental carbon-carbon bond-forming reaction in organic chemistry .

Pharmaceutical Research

Azides are known to be precursors in the synthesis of various heterocycles, which are core structures in many drugs. The presence of both azide and oxadiazole functionalities in this compound suggests potential for the development of novel pharmaceuticals with improved efficacy .

Energetic Materials

Due to the high energy release upon decomposition, azides are explored for their potential in energetic materials. The controlled decomposition of azides can be harnessed in propellants and explosives, where the rapid gas expansion is utilized .

Polymer Chemistry

The azide functionality is also instrumental in the synthesis of azetidines and aziridines, which are building blocks for polyamines. These polyamines have applications ranging from antibacterial coatings to CO2 adsorption and non-viral gene transfection .

Safety and Hazards

Azides are known to be potentially explosive and should be handled with care . They can also be toxic if ingested or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact composition and should be provided by the manufacturer or supplier.

Future Directions

The use of azides in organic synthesis and material science is a topic of ongoing research . They have been used in the development of new drugs, the synthesis of novel materials, and in various other applications . Future research will likely continue to explore the potential uses of azides and related compounds in these and other areas.

Mechanism of Action

properties

IUPAC Name

2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNLOQPOCYSUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235697
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803594-48-0
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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